molecular formula C20H21ClN2O3 B2914303 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921541-77-7

2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2914303
M. Wt: 372.85
InChI Key: OCXIVKBBRYIMLA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O3 and its molecular weight is 372.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In vitro Metabolism and Cytochrome P450 Isoforms Interaction Compounds structurally related to the specified chemical, such as alachlor, demonstrate significant interactions with human liver microsomes and cytochrome P450 isoforms. These interactions underline the compound's metabolic pathways and potential impacts on human health, with implications for understanding drug metabolism and designing safer chemical formulations (Coleman et al., 1999).

Antitumor Activity Evaluation Derivatives bearing structural resemblances to the compound , such as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and evaluated for their antitumor activity. These compounds, by leveraging the benzothiazole structure, showed considerable anticancer activity against some cancer cell lines, highlighting the potential for developing new therapeutic agents (Yurttaş et al., 2015).

Spectroscopic and Quantum Mechanical Studies Benzothiazolinone acetamide analogs, including compounds with chlorophenyl groups, have been studied for their electronic properties, light-harvesting efficiency, and potential use in dye-sensitized solar cells (DSSCs). This indicates the versatility of such compounds in applications beyond pharmacology, extending into materials science and renewable energy technologies (Mary et al., 2020).

QSAR Studies and Antibacterial Activity The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of various acetamide derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underpins the role of structural modifications in enhancing the bioactivity of chemical compounds, providing a basis for the development of new antimicrobial agents (Desai et al., 2008).

Synthesis and Molecular Docking Studies Further explorations into the synthesis of benzyl-substituted quinazolinones and their antitumor activities, accompanied by molecular docking studies, suggest the potential of such compounds in targeting specific cancer cell lines. This area of research is crucial for the rational design of drugs with higher efficacy and selectivity (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-20(2)12-26-17-9-8-15(11-16(17)23(3)19(20)25)22-18(24)10-13-4-6-14(21)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXIVKBBRYIMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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